

Application Note: ATTO 610 NHS Ester for Antibody Labeling

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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

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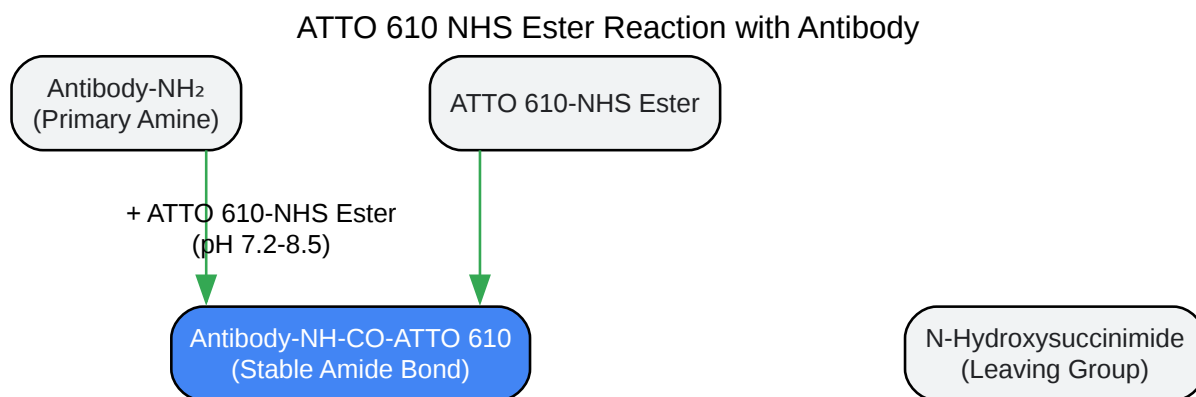
For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the covalent labeling of antibodies with **ATTO 610** NHS ester. N-Hydroxysuccinimide (NHS) esters are widely used for protein labeling due to their high reactivity and specificity towards primary amino groups, such as the side chain of lysine residues.[1][2] This process forms a stable amide bond, covalently attaching the fluorescent dye to the antibody.[1] **ATTO 610** is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[3][4][5] This protocol will cover the necessary reagents, a step-by-step procedure for antibody labeling, and the methodology for determining the degree of labeling (DOL).[3][6]

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]



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Figure 1: Chemical reaction of **ATTO 610** NHS ester with an antibody.

Materials and Reagents

ATTO 610 NHS Ester Properties

Property	Value	Reference
Molecular Weight	588.05 g/mol	[5][7]
Excitation Maximum (λ _{abs})	616 nm	[3][5][8]
Emission Maximum (λ _{fl})	633 nm	[3][5][8]
Molar Extinction Coefficient (ε _{max})	1.5 x 10 ⁵ M ⁻¹ cm ⁻¹	[3][4][5]
Correction Factor (CF ₂₈₀)	0.06	[3][5]

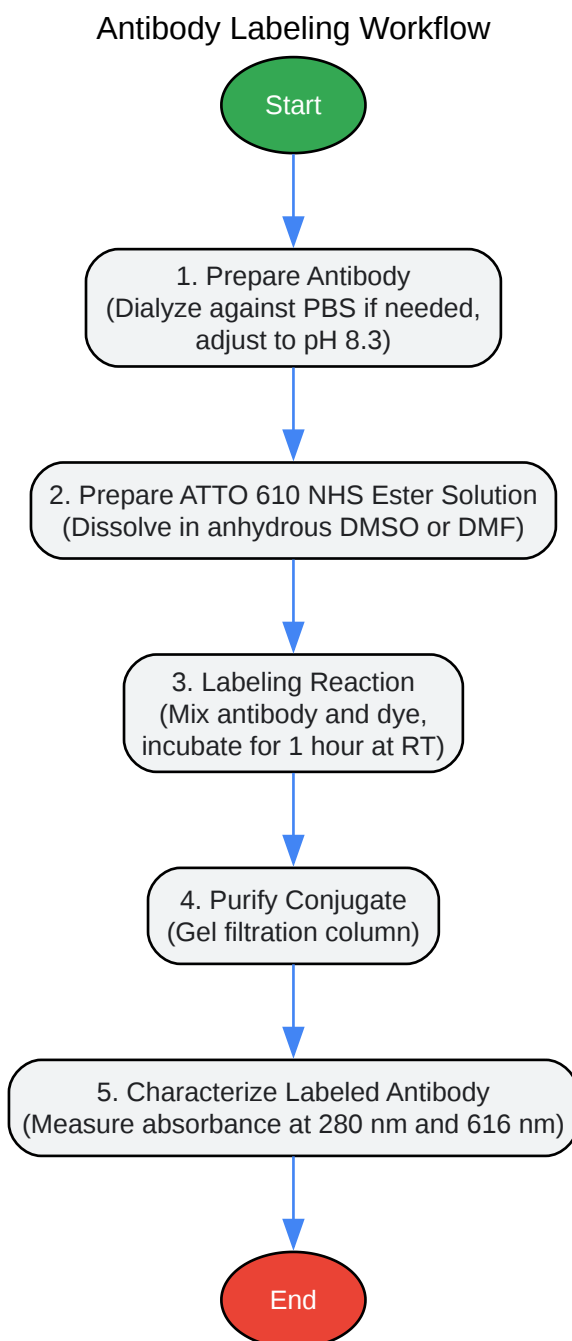
Required Materials

- Antibody to be labeled (in an amine-free buffer)
- **ATTO 610** NHS ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

- Purification Column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Experimental Protocol

This protocol is a general guideline. The optimal conditions may need to be determined experimentally for each specific antibody.



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Figure 2: Experimental workflow for antibody labeling.

Antibody Preparation

- The antibody solution must be free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the antibody against 10-20 mM PBS.
- Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2 mg/mL.[3] Protein concentrations below 2 mg/mL can decrease labeling efficiency.[3]

ATTO 610 NHS Ester Solution Preparation

- Immediately before use, dissolve the **ATTO 610** NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[3][4]

Labeling Reaction

- For optimal labeling, a molar excess of the dye is required. A starting point is a 2-fold molar excess of **ATTO 610** NHS ester to the antibody.[3] The optimal ratio may vary and should be determined empirically.
- Add the calculated volume of the **ATTO 610** NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

Purification of the Labeled Antibody

- Unreacted dye must be removed from the labeled antibody.[6] This is typically achieved using a gel filtration column, such as Sephadex G-25.[6]
- Equilibrate the column with PBS.
- Apply the reaction mixture to the column and elute with PBS.

- The first colored fraction to elute is the labeled antibody. A second, slower-moving colored band corresponds to the free dye.

Data Analysis: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule.[9] For antibodies, the optimal DOL is typically between 2 and 10.[10][11]

Spectrophotometric Measurement

- Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and 616 nm (A_{616}). If the absorbance is greater than 2, dilute the sample and account for the dilution factor.[12]

Calculation

The concentration of the antibody and the dye can be calculated using the Beer-Lambert law.

a. Calculate the concentration of the dye:

- $C_{\text{dye}} = A_{616} / \epsilon_{\text{dye}}$
 - Where:
 - C_{dye} is the molar concentration of the dye.
 - A_{616} is the absorbance at 616 nm.
 - ϵ_{dye} is the molar extinction coefficient of **ATTO 610** ($150,000 \text{ M}^{-1}\text{cm}^{-1}$).

b. Calculate the concentration of the antibody:

- $C_{\text{antibody}} = (A_{280} - (A_{616} \times CF_{280})) / \epsilon_{\text{antibody}}$
 - Where:
 - C_{antibody} is the molar concentration of the antibody.

- A_{280} is the absorbance at 280 nm.
- A_{616} is the absorbance at 616 nm.
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.06 for **ATTO 610**).
[3][5]
- $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).

c. Calculate the Degree of Labeling (DOL):

- $\text{DOL} = C_{\text{dye}} / C_{\text{antibody}}$

Storage

Store the **ATTO 610** NHS ester at -20°C , protected from light and moisture.[3][4] The labeled antibody conjugate should also be stored at 4°C or -20°C , protected from light.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Antibody concentration is too low. - Presence of amine-containing buffers. - Hydrolysis of NHS ester.	- Increase antibody concentration to at least 2 mg/mL. - Dialyze antibody against an amine-free buffer. - Prepare the dye solution immediately before use with anhydrous solvent.
High DOL	- Molar excess of dye is too high.	- Reduce the molar ratio of dye to antibody in the reaction.
Precipitation of antibody	- High concentration of organic solvent from the dye solution.	- Ensure the volume of the dye solution added is minimal, typically less than 10% of the total reaction volume.

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